2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The chemical formula of this compound is C9H8N2OS.
Scientific Research Applications
Synthesis and Anticancer Evaluation
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds showed potential cytotoxicity against a panel of 60 human tumor cell lines, particularly against ovarian cancer cell lines, highlighting their potential as anticancer agents (Terzioğlu & Gürsoy, 2003).
Novel Heterocyclic Synthesis
Research on the synthesis of imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes, including compounds similar to 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, has contributed to the development of new heterocyclic compounds. This work lays the groundwork for producing diverse imidazo[4,5-b]pyridine derivatives with potential applications in various fields of chemistry and pharmacology (Perandones & Soto, 1997).
Antitumor Activity and Cell Cycle Effects
Derivatives of imidazo[2,1-b]thiazoles, including those related to this compound, have been synthesized and tested for antitumor activity. These compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines, suggesting their potential therapeutic applications in cancer treatment (Andreani et al., 2005).
Electrophilic Substitution Studies
Studies on electrophilic substitution of imidazo[2,1-b]thiazoles, including analogs of this compound, have provided insights into the reactivity of these compounds. This research is crucial for understanding the chemical behavior of imidazo[2,1-b]thiazoles and for designing new compounds with desired properties (O'daly et al., 1991).
Intramolecular Amidation and Novel Fused Diazepinones
The intramolecular amidation technique has been used to synthesize novel heterocyclic systems, including imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole fused diazepinones. This innovative approach highlights the versatility of compounds related to this compound in synthesizing complex heterocyclic structures with potential biological activities (Kolavi, Hegde, & Khazi, 2006).
Mechanism of Action
Target of Action
Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
It’s worth noting that other imidazothiazole derivatives have been found to interact with dna and topoisomerase ii, leading to dna double-strand breaks .
Result of Action
Similar compounds have been shown to cause dna double-strand breaks, leading to cell death .
Properties
IUPAC Name |
2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-10-7(4-11)6(2)9-8(10)12-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPQGPDZMPQWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429324 |
Source
|
Record name | 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102410-25-3 |
Source
|
Record name | 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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